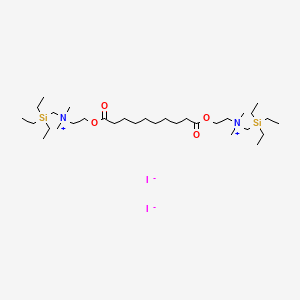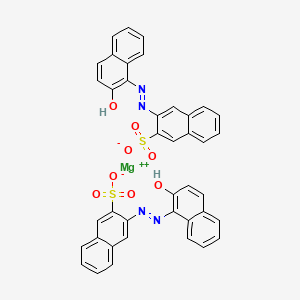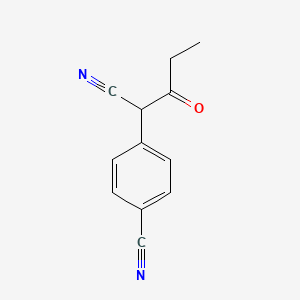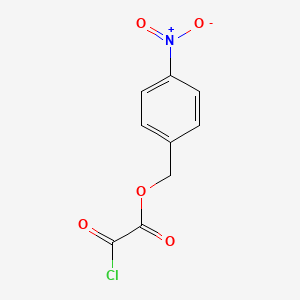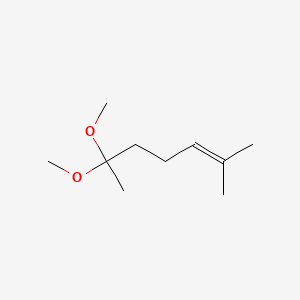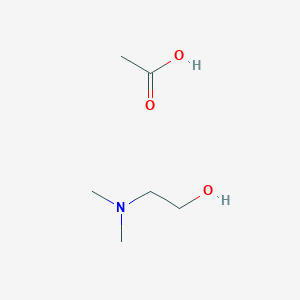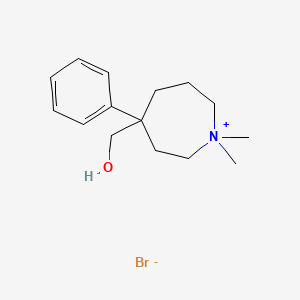
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide is a quaternary ammonium compound with a unique azepane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide typically involves the quaternization of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepane with methyl bromide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the azepane ring attacks the methyl group of methyl bromide, leading to the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide.
Reduction: 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepane.
Substitution: 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium chloride.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound can also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide (CTAB): Used in molecular biology for the extraction of DNA.
Tetrabutylammonium bromide (TBAB): Commonly used as a phase transfer catalyst.
Uniqueness
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide is unique due to its azepane ring structure, which imparts specific chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile compound for various applications.
Propiedades
Número CAS |
7512-11-0 |
|---|---|
Fórmula molecular |
C15H24BrNO |
Peso molecular |
314.26 g/mol |
Nombre IUPAC |
(1,1-dimethyl-4-phenylazepan-1-ium-4-yl)methanol;bromide |
InChI |
InChI=1S/C15H24NO.BrH/c1-16(2)11-6-9-15(13-17,10-12-16)14-7-4-3-5-8-14;/h3-5,7-8,17H,6,9-13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NLYPYXZOHLKWNJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCC(CC1)(CO)C2=CC=CC=C2)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



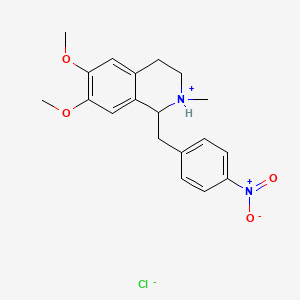
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
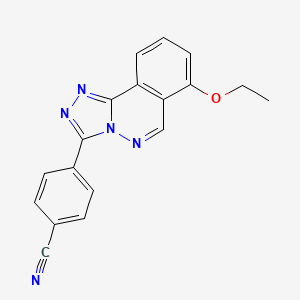
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
